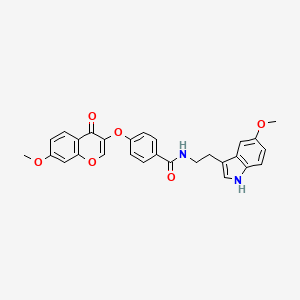

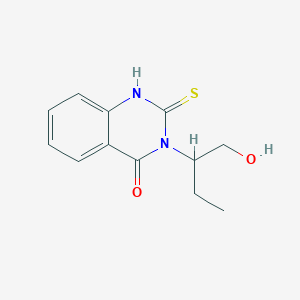

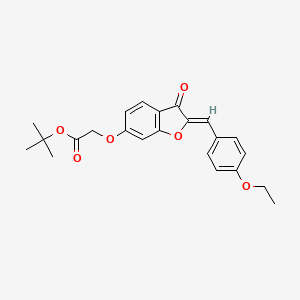

![molecular formula C21H21FN2O B2440504 1-{[4-(2-Fluorophenyl)piperazin-1-yl]methyl}naphthalen-2-ol CAS No. 315684-29-8](/img/structure/B2440504.png)

1-{[4-(2-Fluorophenyl)piperazin-1-yl]methyl}naphthalen-2-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “1-{[4-(2-Fluorophenyl)piperazin-1-yl]methyl}naphthalen-2-ol” is a novel inhibitor of Equilibrative Nucleoside Transporters (ENTs), which play a crucial role in nucleotide synthesis and chemotherapy . It has been found to be more selective to ENT2 than to ENT1 .

Molecular Structure Analysis

The molecular structure of this compound is complex, involving a fluorophenyl group attached to a piperazine ring, which is further attached to a naphthalene group via a methyl bridge . The exact structure would require advanced analytical techniques such as NMR or X-ray crystallography for precise determination.

Chemical Reactions Analysis

This compound has been found to inhibit the transport of nucleoside and nucleoside analogues through ENT1 and ENT2 in a concentration-dependent manner . This suggests that it interacts with these transporters, although the exact nature of these interactions and the resulting chemical reactions are not fully understood .

Applications De Recherche Scientifique

Equilibrative Nucleoside Transporters (ENTs) Inhibition

FPMINT is a novel inhibitor of ENTs, which play a crucial role in nucleotide synthesis, adenosine regulation, and chemotherapy. Unlike most ENT inhibitors that are ENT1-selective, FPMINT exhibits greater selectivity for ENT2 over ENT1 . Its structure-activity relationship (SAR) studies have revealed essential features for inhibitory effects:

- Compound 3c : Among the analogues tested, compound 3c stands out as the most potent inhibitor, reducing the Vmax of [3H]uridine uptake in both ENT1 and ENT2 without affecting Km. It is an irreversible and non-competitive inhibitor .

Antiviral Applications

Benzamide-based 5-aminopyrazoles and their fused heterocycles (similar to FPMINT) have demonstrated notable antiviral activities against the H5N1 influenza virus. This suggests potential for FPMINT in developing antiviral therapeutics.

Urease Enzyme Inhibition

Inhibiting urease enzymes is a promising strategy for preventing ureolytic bacterial infections. FPMINT’s structure may offer insights into designing effective urease inhibitors .

MAGL (Monoacylglycerol Lipase) Inhibition

Although not directly studied for FPMINT, related compounds with similar structures have shown potential as MAGL inhibitors. MAGL inhibition enhances endocannabinoid levels and has implications in neuropathic conditions .

Mécanisme D'action

Target of Action

The primary targets of this compound are the Equilibrative Nucleoside Transporters (ENTs), which play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy . The compound is a novel inhibitor of ENTs, showing more selectivity towards ENT2 than ENT1 .

Mode of Action

The compound inhibits the transport of nucleosides through ENT1 and ENT2 in a concentration-dependent manner . It reduces the maximum rate (Vmax) of uridine transport in ENT1 and ENT2 without affecting the Michaelis constant (Km), indicating that it inhibits ENTs in an irreversible and non-competitive manner .

Biochemical Pathways

The compound affects the biochemical pathways involving nucleoside transport, which are crucial for nucleotide synthesis and chemotherapy . By inhibiting ENTs, it can potentially influence the extracellular adenosine levels in the vicinity of its receptors, thereby affecting adenosine-related functions .

Pharmacokinetics

It is known that the compound inhibits [3H]uridine and [3H]adenosine transport through ENT1 and ENT2 .

Result of Action

The compound’s action results in reduced uridine uptake in cells expressing ENT1 and ENT2 . This could potentially lead to changes in nucleotide synthesis and adenosine function, given the role of ENTs in these processes .

Action Environment

The structure-activity relationship studies suggest that the presence of a halogen substitute, regardless of the position, in the fluorophenyl moiety next to the piperazine ring is essential for the inhibitory effects on ent1 and ent2 . This suggests that the compound’s efficacy could potentially be influenced by environmental factors that affect its chemical structure.

Orientations Futures

The compound shows promise as a novel inhibitor of ENTs, with potential applications in the treatment of diseases where these transporters play a key role . Future research could focus on further elucidating its mechanism of action, optimizing its synthesis process, and conducting preclinical and clinical trials to assess its efficacy and safety .

Propriétés

IUPAC Name |

1-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]naphthalen-2-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21FN2O/c22-19-7-3-4-8-20(19)24-13-11-23(12-14-24)15-18-17-6-2-1-5-16(17)9-10-21(18)25/h1-10,25H,11-15H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUBJJUHZHYYTTB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=C(C=CC3=CC=CC=C32)O)C4=CC=CC=C4F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21FN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-{[4-(2-Fluorophenyl)piperazin-1-yl]methyl}naphthalen-2-ol | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

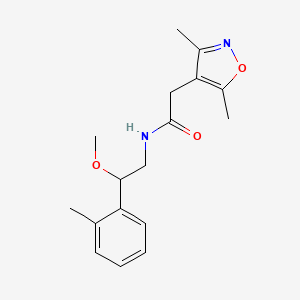

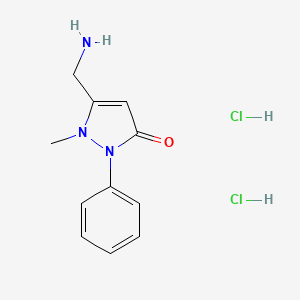

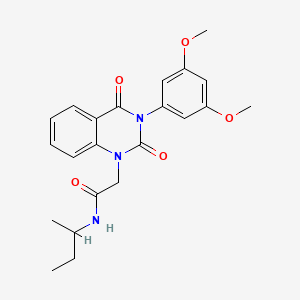

![2-{[3-(3,4-dimethylbenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-methyl-N-(3-methylphenyl)acetamide](/img/structure/B2440423.png)

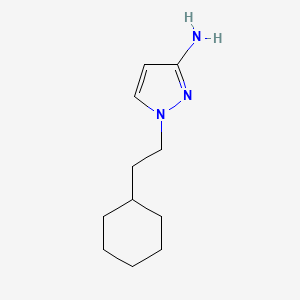

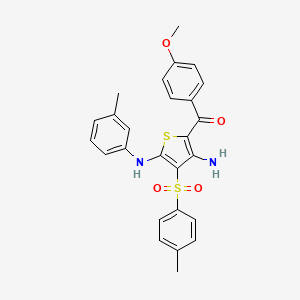

![Methyl 2-[3-(2,4-dimethoxyphenyl)-2-oxochromen-7-yl]oxyacetate](/img/structure/B2440424.png)

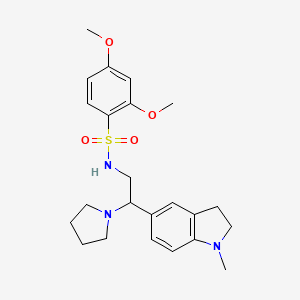

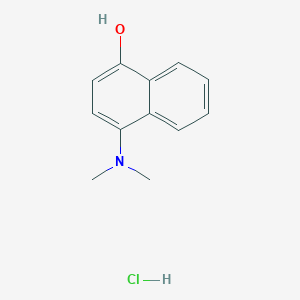

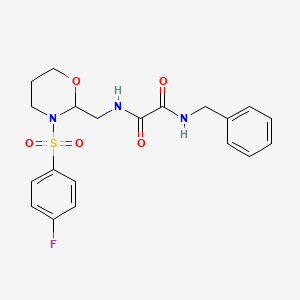

![2-(3-benzoyl-6-ethoxy-4-oxoquinolin-1(4H)-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2440436.png)